molecular formula C9H8FNO B1454751 (6-fluoro-1H-indol-2-yl)methanol CAS No. 884048-32-2

(6-fluoro-1H-indol-2-yl)methanol

Cat. No.: B1454751
CAS No.: 884048-32-2
M. Wt: 165.16 g/mol
InChI Key: XKTVSMSACXYVSH-UHFFFAOYSA-N
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Description

(6-fluoro-1H-indol-2-yl)methanol is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

(6-fluoro-1H-indol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been found to inhibit cholinesterase activity, which is crucial for neurotransmission . Additionally, this compound may interact with other enzymes involved in metabolic pathways, influencing their activity and stability.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of various signaling pathways, including those involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, affecting the overall function and behavior of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit cholinesterase activity by binding to the active site of the enzyme, preventing the breakdown of acetylcholine . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that indole derivatives can degrade over time, leading to changes in their biochemical activity . The stability of this compound in various conditions, such as different pH levels and temperatures, can affect its efficacy and safety in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting cholinesterase activity or modulating cell signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage-response relationship is essential for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting the overall metabolic balance within cells . For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, influencing mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-1H-indol-2-yl)methanol typically involves the introduction of a fluorine atom into the indole ring followed by the addition of a hydroxymethyl group. One common method is the electrophilic fluorination of 1H-indole-2-carboxaldehyde followed by reduction to obtain the desired compound. The reaction conditions often involve the use of fluorinating agents such as Selectfluor and reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-1H-indol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding indole derivative without the hydroxymethyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: (6-fluoro-1H-indol-2-yl)carboxaldehyde or (6-fluoro-1H-indol-2-yl)carboxylic acid.

    Reduction: 6-fluoro-1H-indole.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(6-fluoro-1H-indol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1H-indol-2-ylmethanol: Lacks the fluorine atom, which may result in different chemical and biological properties.

    6-chloro-1H-indol-2-ylmethanol: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    6-fluoro-1H-indole: Lacks the hydroxymethyl group, which can influence its solubility and biological activity.

Uniqueness

(6-fluoro-1H-indol-2-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activities. The fluorine atom can enhance the compound’s stability and binding affinity, while the hydroxymethyl group can increase its solubility and facilitate further chemical modifications.

Properties

IUPAC Name

(6-fluoro-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTVSMSACXYVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307743
Record name 6-Fluoro-1H-indole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884048-32-2
Record name 6-Fluoro-1H-indole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884048-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1H-indole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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